REACTION_CXSMILES
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[O:1]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[NH:5][CH2:4][CH2:3][CH2:2]1.[Br:12][CH2:13][C:14](Br)=[O:15]>>[Br:12][CH2:13][C:14]([N:5]1[C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[O:1][CH2:2][CH2:3][CH2:4]1)=[O:15]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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O1CCCNC2=C1C=CC=C2
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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BrCC(=O)Br
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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to produce the above compound in the same way as Reference Example 8
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Name
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|
Type
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|
Smiles
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BrCC(=O)N1CCCOC2=C1C=CC=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |